
(2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate
Overview
Description
“(2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate” is a chemical compound with the molecular formula C8H10O5 . It is also known by other names such as “(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” and "(2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate" .
Molecular Structure Analysis
The molecular structure of “(2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate” consists of a dioxolane ring attached to a methacrylate group . The molecular weight of the compound is 186.16 Da .Physical And Chemical Properties Analysis
The compound is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
(2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate, hereafter referred to as DOMA, has been synthesized from glycidyl methacrylate (GMA) and carbon dioxide. This synthesis is part of efforts to utilize CO2 as a raw material for producing value-added chemicals. DOMA can further be polymerized into water-based non-isocyanate polyurethane (NIPU), showing potential applications in the development of environmentally friendly materials. Factors like catalysts, reaction temperature, pressure, and duration significantly affect DOMA's yield, with specific conditions leading to a yield of 76.5% (Zhang, Liu, & Lin, 2012).
Polymer Applications
DOMA and similar compounds are pivotal in producing various polymers with practical applications. For example, (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate, synthesized by CO2 fixation into glycidyl methacrylate, spontaneously polymerizes at room temperature. The resulting homopolymer is soluble in solvents like DMSO and N,N-dimethylformamide. Further reactions of this polymer with butylamine yield polymethacrylate with a hydroxyurethane group in the side chain. These polymers have shown stability and potential for various industrial applications due to their unique properties (Kihara & Endo, 1992).
Enzymatic Kinetic Resolution
The compound has also been involved in the enzymatic kinetic resolution of certain derivatives, like 1,3-dioxolan-4-one derivatives. This process is crucial for producing enantiopure compounds, which have significant applications, especially in pharmaceuticals. An example is the resolution of a precursor for the nucleoside reverse transcriptase inhibitor Amdoxovir, demonstrating the compound's role in synthesizing biologically active molecules (Popp et al., 2004).
Polymer Blends and Conductivity
Additionally, the chemical has been used to synthesize polymer blends that exhibit significant lithium ion conductivity, making them potential materials for lithium-ion batteries. These polymers contain structural elements of propylene carbonate, providing them with desirable properties for electrical applications. The homopolymers synthesized from these materials are stable and show different glass transition temperatures, indicating their potential use in various temperature ranges (Britz, Meyer, & Wegner, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-2-6(8)10-3-5-4-11-7(9)12-5/h2,5H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQYVERIASFLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1COC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593036 | |
| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |
CAS RN |
7528-90-7 | |
| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7528-90-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

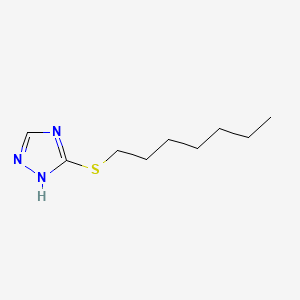

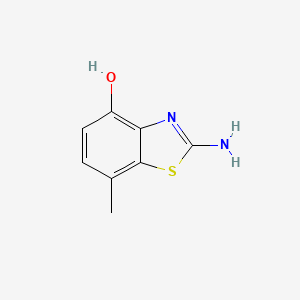
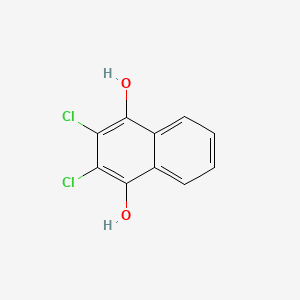
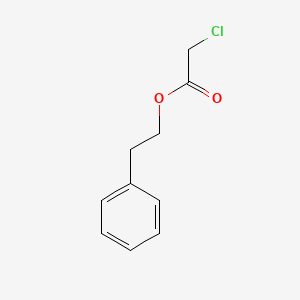
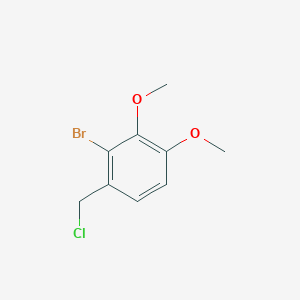

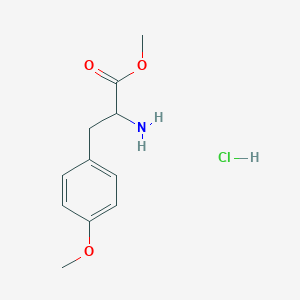
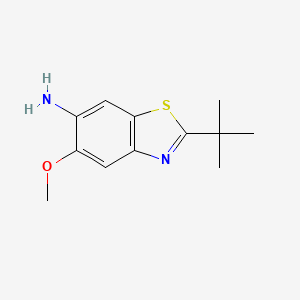
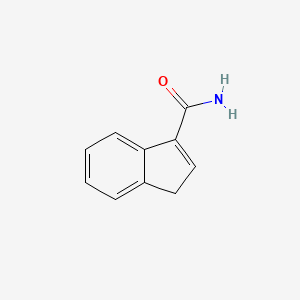



![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)